4-(Pyridin-4-yl)butan-2-one
Description
4-(Pyridin-4-yl)butan-2-one is a ketone derivative featuring a pyridine ring substituted at the fourth carbon of butan-2-one. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The compound is synthesized via iron-catalyzed C–H activation, where 4-butylpyridine undergoes hydroxylation, amination, or methylation using (R,R)-Fe(CF₃PDP)(MeCN)₂(SbF₆)₂ and acetic acid . This method highlights its role as an intermediate in organic synthesis, particularly in pharmaceutical research, where pyridine-containing structures are often leveraged for their bioactivity and binding properties.
Properties
CAS No. |
35250-71-6 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-pyridin-4-ylbutan-2-one |
InChI |
InChI=1S/C9H11NO/c1-8(11)2-3-9-4-6-10-7-5-9/h4-7H,2-3H2,1H3 |
InChI Key |
FTFBFLRZEAZBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(Pyridin-4-yl)butan-2-one with analogs differing in substituents, synthesis routes, and applications:
Key Observations:
Structural and Electronic Effects: Pyridine vs. This may influence solubility and bioavailability in pharmaceutical contexts. Sulfur-Containing Derivatives: The phenylsulfanyl group in confers tyrosinase inhibition (IC₅₀ < arbutin), likely due to sulfur’s nucleophilic properties disrupting melanogenesis.
Synthesis Methods :
- The target compound employs Fe-catalyzed C–H activation , a modern technique for selective functionalization, contrasting with traditional methods like aldol condensation (e.g., ) or isolation from natural sources (e.g., ).
Biological and Industrial Applications: Cosmetic Use: 4-(Phenylsulfanyl)butan-2-one and 4-(4-Fluorophenyl)butan-2-one show promise in skin whitening and enzyme inhibition, outperforming arbutin in efficacy. Regulatory Compliance: 4-(4-Hydroxyphenyl)butan-2-one is regulated by IFRA for safe use in fragrances , emphasizing the need for safety assessments in consumer products. Catalytic Applications: 4-(4-Methoxyphenyl)butan-2-one is synthesized via a AuPd nanoalloy catalyst, demonstrating the utility of bimetallic systems in tandem reactions .
Contradictions and Gaps: While multiple analogs inhibit tyrosinase, mechanisms vary (e.g., non-competitive inhibition in vs. uncharacterized pathways in ).
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